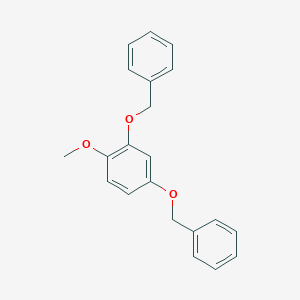
1-Methoxy-2,4-bis(phenylmethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-2,4-bis(phenylmethoxy)benzene, commonly known as Bisbenzylisoquinoline Alkaloid, is a naturally occurring compound found in various plant species. It has gained significant attention in the scientific community due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 1-Methoxy-2,4-bis(phenylmethoxy)benzene is not fully understood. However, studies have suggested that it may act through various pathways, including the inhibition of pro-inflammatory cytokines, modulation of neurotransmitter receptors, and induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 1-Methoxy-2,4-bis(phenylmethoxy)benzene has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been found to have anti-tumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and modulating neurotransmitter receptors.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Methoxy-2,4-bis(phenylmethoxy)benzene in lab experiments include its natural origin, low toxicity, and potential therapeutic properties. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1-Methoxy-2,4-bis(phenylmethoxy)benzene. These include investigating its potential as a natural antioxidant and neuroprotective agent, exploring its effects on various neurotransmitter systems, and studying its potential as a therapeutic agent for various inflammatory and neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Conclusion:
1-Methoxy-2,4-bis(phenylmethoxy)benzene is a naturally occurring compound with potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent for various diseases.
Synthesemethoden
1-Methoxy-2,4-bis(phenylmethoxy)benzene can be synthesized through various methods, including the condensation reaction of o-methoxybenzaldehyde and 1,2-diphenylethane-1,2-dione or the cyclization reaction of 2-bromo-1-methoxy-4-(phenylmethoxy)benzene with sodium hydride. The synthesized compound can be purified through column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-2,4-bis(phenylmethoxy)benzene has been studied for its potential therapeutic properties, including anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been investigated for its effects on the central nervous system, such as its ability to inhibit dopamine transporter and modulate serotonin receptors. Additionally, it has been shown to have potential as a natural antioxidant and neuroprotective agent.
Eigenschaften
CAS-Nummer |
6383-02-4 |
|---|---|
Produktname |
1-Methoxy-2,4-bis(phenylmethoxy)benzene |
Molekularformel |
C21H20O3 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
1-methoxy-2,4-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C21H20O3/c1-22-20-13-12-19(23-15-17-8-4-2-5-9-17)14-21(20)24-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 |
InChI-Schlüssel |
SOUJDBXWBHIGNG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Kanonische SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Synonyme |
2,4-bis(Benzyloxy)-1-methoxybenzene; (((4-Methoxy-1,3-phenylene)bis(oxy))bis(methylene))dibenzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



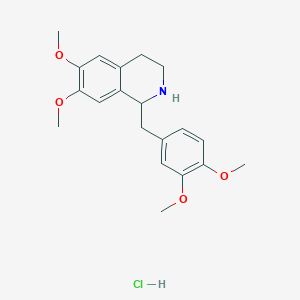

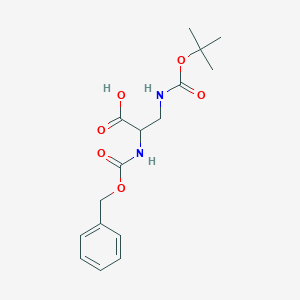
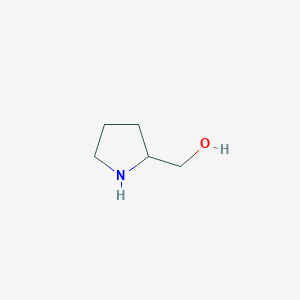
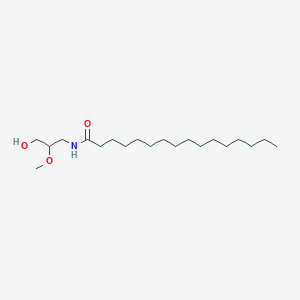
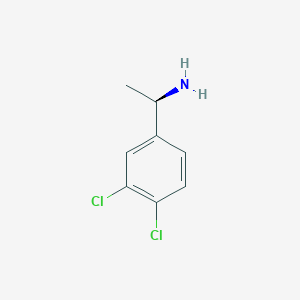
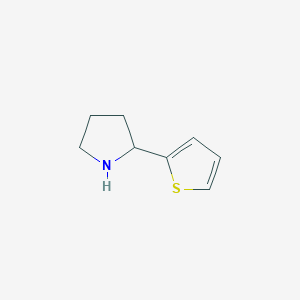
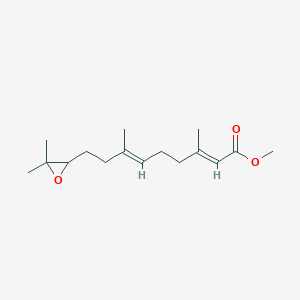
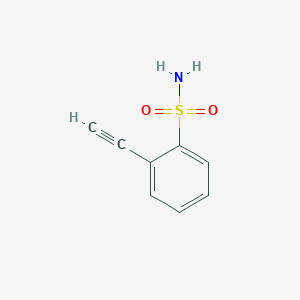
![(4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B129396.png)
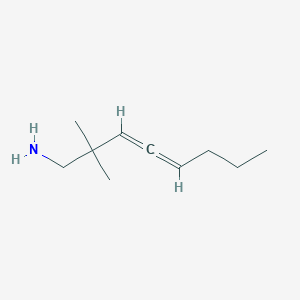
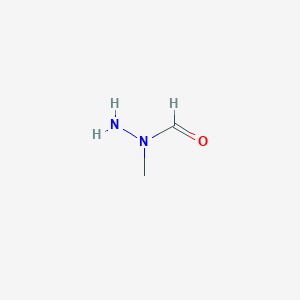
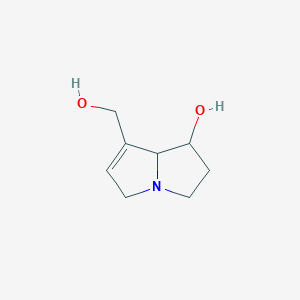
![2-[1-[[(1R)-1-[3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B129410.png)